4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1389553-66-5
VCID: VC4338625
InChI: InChI=1S/C16H15N3O4S/c1-2-10-6-7-11(16(20)21)8-15(10)24(22,23)19-14-5-3-4-13-12(14)9-17-18-13/h3-9,19H,2H2,1H3,(H,17,18)(H,20,21)
SMILES: CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC3=C2C=NN3
Molecular Formula: C16H15N3O4S
Molecular Weight: 345.37

4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid

CAS No.: 1389553-66-5

Cat. No.: VC4338625

Molecular Formula: C16H15N3O4S

Molecular Weight: 345.37

* For research use only. Not for human or veterinary use.

4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid - 1389553-66-5

Specification

CAS No. 1389553-66-5
Molecular Formula C16H15N3O4S
Molecular Weight 345.37
IUPAC Name 4-ethyl-3-(1H-indazol-4-ylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C16H15N3O4S/c1-2-10-6-7-11(16(20)21)8-15(10)24(22,23)19-14-5-3-4-13-12(14)9-17-18-13/h3-9,19H,2H2,1H3,(H,17,18)(H,20,21)
Standard InChI Key FRAZIYIQAIENIP-UHFFFAOYSA-N
SMILES CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC3=C2C=NN3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a benzoic acid backbone substituted at the 3-position with a sulfamoyl group (SO2NH-\text{SO}_2\text{NH}-) bridged to a 1H-indazol-4-yl moiety and at the 4-position with an ethyl group. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors. Key structural identifiers include:

PropertyValueSource
IUPAC Name4-ethyl-3-(1H-indazol-4-ylsulfamoyl)benzoic acid
Molecular FormulaC16H15N3O4S\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight345.37 g/mol
SMILESCCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC3=C2C=NN3
InChI KeyFRAZIYIQAIENIP-UHFFFAOYSA-N

The indazole moiety contributes aromaticity and hydrogen-bonding capacity, while the sulfamoyl group enhances solubility and target affinity.

Spectral and Analytical Data

Characterization of this compound relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra resolve distinct signals for the ethyl group (δ\delta 1.13 ppm, triplet), aromatic protons (δ\delta 6.88–7.88 ppm), and carboxylic acid (δ\delta 11.60 ppm) .

  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 345.37.

  • HPLC: Purity assessments (>99%) ensure suitability for biological testing .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid involves multi-step organic reactions, adapted from methodologies used for analogous sulfonamides :

  • Indazole Synthesis: Cyclization of hydrazine derivatives with ortho-substituted benzenes forms the indazole core.

  • Sulfonation: Reaction with chlorosulfonic acid introduces the sulfamoyl group.

  • Coupling: EDCI-mediated amide coupling links the sulfonated indazole to 4-ethylbenzoic acid.

Example Reaction Scheme:

4-Ethylbenzoic acid+Indazole-4-sulfonamideEDCI, BaseTarget Compound\text{4-Ethylbenzoic acid} + \text{Indazole-4-sulfonamide} \xrightarrow{\text{EDCI, Base}} \text{Target Compound}

Industrial Considerations

Scale-up production prioritizes green chemistry principles:

  • Continuous Flow Reactors: Enhance yield and safety by optimizing reaction parameters (temperature, residence time).

  • Waste Minimization: Catalytic methods reduce hazardous byproducts .

Biological Activities and Mechanism of Action

Enzyme Inhibition

Sulfonamide derivatives are renowned for inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. The sulfamoyl group (SO2NH2-\text{SO}_2\text{NH}_2) acts as a zinc-binding motif, displacing water molecules in the enzyme’s active site. Comparative studies show:

Enzyme TargetCompound ClassInhibition Constant (Ki)Reference
CA IXSulfonamides5–50 nM
CA IIIndazole-sulfonamides10–100 nM

This selective inhibition disrupts pH regulation in hypoxic tumors, potentiating apoptosis.

Anticancer Effects

Indazole moieties synergize with sulfonamides to enhance antitumor activity:

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2.

  • Cell Cycle Arrest: Blockade at G2/M phase via PLK4 inhibition (IC50_{50} <10 nM in analogs) .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Ethyl Substitution: Enhances lipophilicity, improving blood-brain barrier penetration.

  • Sulfamoyl Linker: Critical for enzyme binding; replacement with urea reduces potency .

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